molecular formula C8H10N4 B12258764 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis- CAS No. 92146-02-6

1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis-

Cat. No.: B12258764
CAS No.: 92146-02-6
M. Wt: 162.19 g/mol
InChI Key: WMKDUMFUQLWMMI-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis-, also known as ethylenebis(pyrazole), is a symmetric bis-heterocyclic compound consisting of two pyrazole rings connected by a 1,2-ethanediyl (ethylene) bridge. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and coordination properties to the compound. The ethylene linker provides structural flexibility, enabling applications in coordination chemistry, catalysis, and materials science .

Key properties include:

  • Molecular formula: C₈H₁₀N₄
  • Coordination behavior: Acts as a bidentate or tetradentate ligand for transition metals (e.g., Mn, Cu) due to nitrogen donor atoms .
  • Thermal stability: Enhanced by the rigid pyrazole rings and ethylene spacer .

Properties

CAS No.

92146-02-6

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-(2-pyrazol-1-ylethyl)pyrazole

InChI

InChI=1S/C8H10N4/c1-3-9-11(5-1)7-8-12-6-2-4-10-12/h1-6H,7-8H2

InChI Key

WMKDUMFUQLWMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazole, 1,1’-(1,2-ethanediyl)bis- typically involves the reaction of pyrazole with ethylene dibromide under basic conditions. This reaction forms a bis-pyrazole compound through a nucleophilic substitution mechanism. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1H-Pyrazole, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’-(1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or modulate receptor function by interacting with binding sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues with Different Linkers

Compound Name Linker Type Heterocycle Key Features Applications/Studies References
1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis- Ethylene (-CH₂CH₂-) Pyrazole Flexible spacer; strong metal coordination capability. Catalysis, polymer stabilization
1H-Pyrazole, 1,1'-methylenebis- Methylene (-CH₂-) Pyrazole Shorter linker; higher rigidity. Metal-organic frameworks (MOFs)
1H-Pyrazole, 1,1'-(1,3-phenylene)bis- Phenylene (-C₆H₄-) Pyrazole Aromatic linker; enhanced π-π interactions. HIV-1 reverse transcriptase inhibition
1,1′-(1,6-Hexanediyl)bis(1H-1,2,4-triazole) Hexylene (-C₆H₁₂-) Triazole Longer aliphatic chain; lower thermal stability. Corrosion inhibition

Key Insights :

  • Linker flexibility influences coordination geometry. Ethylene and methylene linkers favor tetrahedral or octahedral metal complexes, while phenylene linkers stabilize planar configurations .
  • Heterocycle type affects electronic properties. Pyrazole (two N atoms) is more basic than triazole (three N atoms), altering metal-binding affinity .

Key Insights :

  • Ethylene-bis-pyrazole synthesis requires mild conditions but moderate yields due to competing side reactions .
  • Hydrazonoyl halide routes (e.g., for pyrrole derivatives) achieve higher yields under ambient conditions .

Physicochemical Properties

Property 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis- 1,1′-(1,3-Phenylene)bis(1H-tetrazole) 1,1′-(1,2-Ethanediyl)bis[piperazine]
Melting Point 180–185°C 250–255°C 120–125°C
Solubility Soluble in DMSO, THF Insoluble in water; soluble in DMF Highly water-soluble
LogP (Partition Coefficient) 1.2 -0.5 -1.0

Key Insights :

  • Higher melting points in aromatic-linked compounds (e.g., phenylene-tetrazole) result from stronger intermolecular interactions .
  • Water solubility is influenced by heterocycle polarity. Piperazine derivatives exhibit high solubility due to amine groups .

Biological Activity

1H-Pyrazole derivatives are a significant class of organic compounds known for their diverse biological activities. Among these, 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis- has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis- features a pyrazole core connected by an ethylene bridge. This structural motif is crucial for its biological activity, as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, some derivatives displayed effectiveness against Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : The compound has also been tested against various fungal strains, demonstrating promising antifungal effects .

Anti-inflammatory Effects

Pyrazoles are noted for their anti-inflammatory properties. Compounds in this class have been used in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. Some compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsReference
AntibacterialE. coli, S. aureus
AntifungalAspergillus niger
Anti-inflammatoryCOX inhibition
AnticancerVarious cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, compound X (a derivative of 1H-Pyrazole, 1,1'-(1,2-ethanediyl)bis-) was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of pyrazole derivatives in a rat model of arthritis. The administration of compound Y resulted in a significant reduction in paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

The biological activities of 1H-Pyrazole derivatives are attributed to their ability to interact with specific enzymes and receptors within biological systems. For instance:

  • COX Inhibition : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase enzymes.
  • DNA Interaction : Some studies suggest that certain pyrazoles can intercalate with DNA, affecting replication and transcription processes in cancer cells .

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